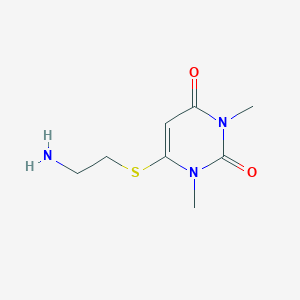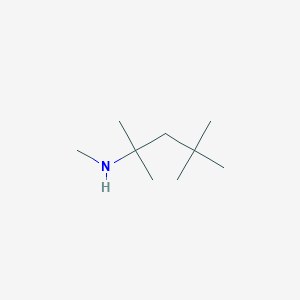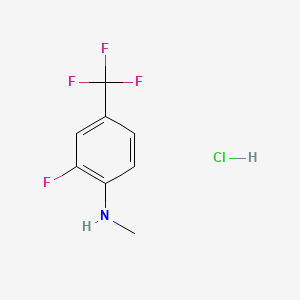![molecular formula C9H17NO B13479054 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol is a chemical compound with the molecular formula C9H17NO It features a cyclopropane ring attached to a piperidine moiety via a methylene bridge, and an alcohol functional group on the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol typically involves the reaction of piperidine derivatives with cyclopropane-containing reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a cyclopropyl halide in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropane hydrocarbons.
Substitution: Formation of N-substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropane ring provides rigidity and spatial orientation. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
2-methyl-1-piperidin-4-yl-propan-1-ol: Contains a methyl group on the piperidine ring and a propanol moiety.
4-Piperidinemethanol: Lacks the cyclopropane ring, featuring a simpler structure.
Uniqueness
1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(piperidin-4-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(3-4-9)7-8-1-5-10-6-2-8/h8,10-11H,1-7H2 |
Clé InChI |
KAJBLHCIEFOPKA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)



![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)

![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)



